Aur0101 is a synthetic analogue of Dolastatin 10, a potent antineoplastic natural product. [, ] It belongs to the class of auristatins, which are known for their ultrapotent cytotoxic activity. [, ] Aur0101 acts as a microtubule inhibitor, specifically targeting tubulin. [, ] In scientific research, Aur0101 serves as a valuable tool, particularly in the development and study of antibody-drug conjugates (ADCs). [, , , , , , , , , ]
PF-06380101, also known as Aur0101, is a synthetic compound primarily classified as a microtubule inhibitor. This compound has garnered attention due to its potential applications in cancer therapy, particularly through its use in antibody-drug conjugates (ADCs). The compound is designed to disrupt the normal function of microtubules, which are critical for cell division, thereby inhibiting tumor growth.
PF-06380101 was developed by Pfizer and is derived from the natural product dolastatin 10, which is known for its potent antitumor activity. The compound has been explored in various preclinical and clinical studies for its efficacy against several types of cancers.
PF-06380101 falls under the category of cytotoxic agents, specifically designed as a tubulin polymerization inhibitor. It is classified within the broader group of auristatin derivatives, which are known for their ability to interfere with microtubule dynamics.
The synthesis of PF-06380101 involves multiple steps, typically starting from simpler organic molecules. The general method includes:
The purification process frequently employs high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures. For instance, a preparative HPLC setup using a C18 column is utilized to achieve high purity levels of PF-06380101, often resulting in white amorphous solids as the final product .
PF-06380101 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The detailed structure includes:
Molecular weight: Approximately 600 g/mol. The structural formula can be represented as follows:
Crystallographic data indicate a critical hydrogen bond network that plays a role in its mechanism of action against tubulin .
PF-06380101 primarily engages in reactions that involve binding to tubulin, leading to the inhibition of microtubule polymerization. This action disrupts mitotic spindle formation during cell division.
The interactions with tubulin are characterized by:
These interactions have been elucidated through various biochemical assays and structural studies .
The mechanism of action for PF-06380101 involves:
Studies have shown that PF-06380101 exhibits potent cytotoxic effects in various cancer cell lines, demonstrating effective inhibition of cell proliferation at nanomolar concentrations .
Relevant data includes log P values indicating lipophilicity, which influences the drug's absorption and distribution properties .
PF-06380101 has significant potential in cancer therapeutics, particularly as part of antibody-drug conjugates targeting specific cancer antigens such as Trop-2. Its applications include:
Chemical Structure and Properties:PF-06380101 (C₃₉H₆₂N₆O₆S; MW 743.01 g/mol) is a structurally optimized auristatin derivative featuring:
The molecule's amphipathic nature balances aqueous solubility (≥65 mg/mL in DMSO) with membrane permeability, facilitating intracellular delivery upon ADC internalization. Structural modifications from earlier auristatins significantly improve metabolic stability, particularly against hepatic cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5), reducing risk of drug-drug interactions [7] [10].
Pharmacological Classification:PF-06380101 occupies a distinct position in drug classification systems:
According to the Anatomical Therapeutic Chemical (ATC) classification framework:
Table 1: Comparative Profile of Auristatin Payloads
Payload | Molecular Target | IC₅₀ Range (nM) | Drug-Antibody Ratio (DAR) | Key Structural Features |
---|---|---|---|---|
PF-06380101 | Tubulin polymer | 0.19–0.27 [7] | 2 (optimized) | C-terminal thiazole modification |
MMAE | Tubulin polymer | 1–10 | 3.5–4 | Standard valine-citrulline linker |
MMAF | Tubulin polymer | 5–50 | 3.5–4 | C-terminal phenylalanine |
Dolastatin 10 | Tubulin polymer | 0.1–1 | N/A | Natural product prototype |
The auristatin lineage traces to the serendipitous discovery of dolastatin 10 in the 1970s from the Indian Ocean sea hare Dolabella auricularia. Early research demonstrated unprecedented picomolar-level cytotoxicity but failed in clinical trials due to systemic toxicity and narrow therapeutic indices. This limitation catalyzed the development of synthetic auristatins designed specifically for ADC applications:
Generational Evolution:
Critical innovations in PF-06380101 development include:
Table 2: Milestones in Auristatin-Based ADC Payload Development
Year | Milestone | Clinical Impact |
---|---|---|
1972 | Isolation of dolastatin 10 | Foundation for auristatin class |
1998 | Synthesis of auristatin PE | First synthetic analogue with retained potency |
2000 | Development of MMAE | Reduced off-target toxicity |
2011 | FDA approval of MMAE-ADC (Adcetris®) | Validation of auristatin platform |
2014 | First report of PF-06380101 | Optimized potency and DAR properties |
2018 | Phase I trial of PF-06664178 (anti-Trop-2-PF-06380101) | Proof-of-concept for PF-06380101 ADCs [10] |
The Heterogeneity Challenge:Traditional cysteine or lysine conjugation creates heterogeneous ADC mixtures with variable drug-to-antibody ratios (DAR 0–8). This heterogeneity causes:
PF-06380101 integration into ADCs exemplifies modern solutions through:
Pharmacokinetic Advantages:Site-specific conjugation of PF-06380101 demonstrates superior PK properties:
Table 3: Impact of Conjugation Method on ADC Performance
Parameter | Stochastic Conjugation (MMAE) | Site-Specific Conjugation (PF-06380101) | Clinical Advantage |
---|---|---|---|
DAR distribution | 0–8 (mean 3.5–4) | 2.0 ± 0.2 | Predictable PK/PD |
Plasma stability | 40–60% payload release at 72h | >87% intact at 336h | Reduced off-target toxicity |
Tumor penetration | Variable by DAR | Consistent antibody-like distribution | Enhanced efficacy |
Therapeutic index | ~6–8 | Projected >10 | Higher dosing flexibility |
Case Study: PF-06664178 Anti-Trop-2 ADCThe clinical candidate PF-06664178 exemplifies PF-06380101's application:
The molecular design logic underpinning PF-06380101-containing ADCs enables:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7